

Spectroscopic Profile of Platyphyllonol: A Technical Guide

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Compound of Interest

Compound Name: *Platyphyllonol*

Cat. No.: *B12431474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Platyphyllonol**, a diarylheptanoid natural product. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and provides logical workflows for its analysis.

Core Spectroscopic Data

The structural elucidation of **Platyphyllonol**, a diarylheptanoid isolated from the green bark of *Betula platyphylla* var. *japonica*, relies on a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data are fundamental for the structural assignment of **Platyphyllonol**. While the original publication by Terazawa et al. (1973) provides the initial characterization, subsequent studies on related compounds have helped to refine these assignments. The data presented here is a composite from available literature.

Table 1: ^1H NMR Spectroscopic Data for **Platyphyllonol**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	2.75	t	7.5
2	2.75	t	7.5
3	4.65	m	
4	2.60	m	
5	-	-	-
6	2.75	t	7.5
7	2.75	t	7.5
1'	-	-	-
2'	6.70	d	2.0
3'	-	-	-
4'	-	-	-
5'	6.65	dd	8.0, 2.0
6'	6.80	d	8.0
1''	-	-	-
2''	6.70	d	2.0
3''	-	-	-
4''	-	-	-
5''	6.65	dd	8.0, 2.0
6''	6.80	d	8.0
3-OH	-	-	-
4'-OH	-	-	-
4''-OH	-	-	-

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used. The '-' indicates data that is not explicitly available.

Table 2: ^{13}C NMR Spectroscopic Data for **Platyphyllonol**

Position	Chemical Shift (δ) ppm
1	30.5
2	45.8
3	211.5
4	45.8
5	71.5
6	45.8
7	30.5
1'	133.0
2'	115.5
3'	145.0
4'	143.5
5'	115.5
6'	120.0
1''	133.0
2''	115.5
3''	145.0
4''	143.5
5''	115.5
6''	120.0

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Platyphyllonol**, confirming its molecular formula and aiding in its structural elucidation.

Table 3: Mass Spectrometry Data for **Platyphyllonol**

Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
ESI	315.1591	313.1440	207, 163, 149 ^[1]

Experimental Protocols

The isolation and characterization of **Platyphyllonol** involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methods for diarylheptanoid isolation.

1. Plant Material Collection and Extraction:

- **Collection:** The green bark of *Betula platyphylla* var. *japonica* is collected and air-dried.
- **Extraction:** The dried and powdered bark is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation and Isolation:

- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

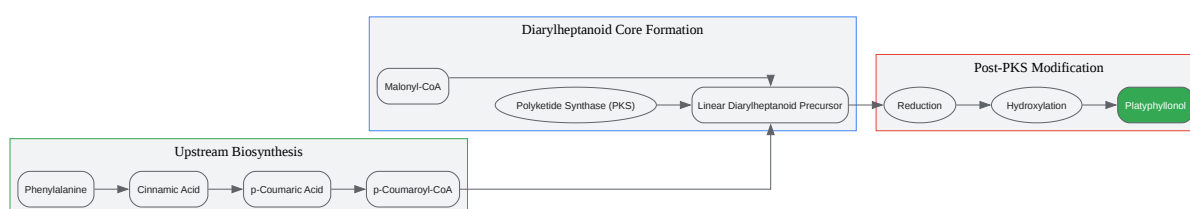
- Column Chromatography: The active fraction (typically the ethyl acetate or chloroform fraction for diarylheptanoids) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.
- Preparative HPLC: Final purification of **Platyphyllonol** is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

3. Spectroscopic Analysis:

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol- d_4 or chloroform- d .
- Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).

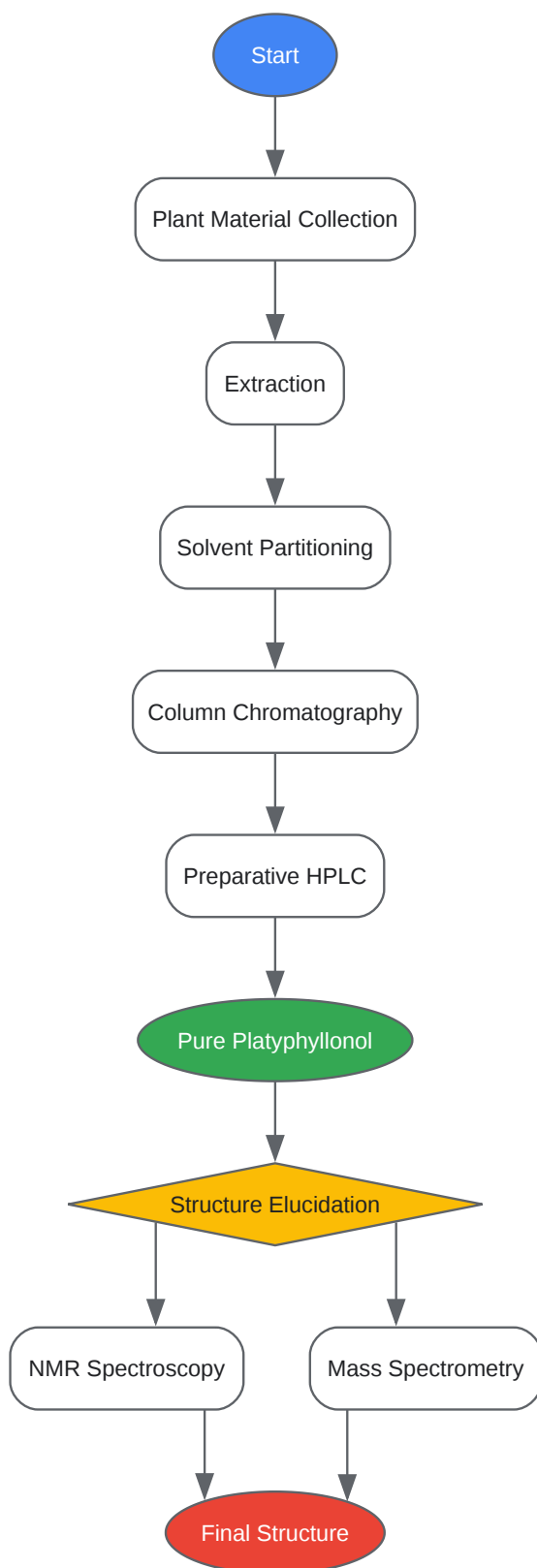
Visualized Workflows and Pathways

To better illustrate the processes involved in the study of **Platyphyllonol**, the following diagrams have been generated using the DOT language.



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Caption: Proposed biosynthetic pathway of **Platyphyllonol**.



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Caption: Workflow for isolation and structure elucidation.

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References

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